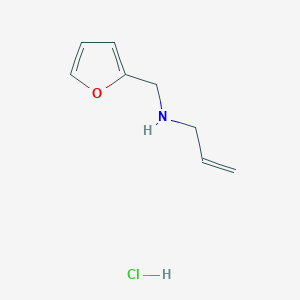

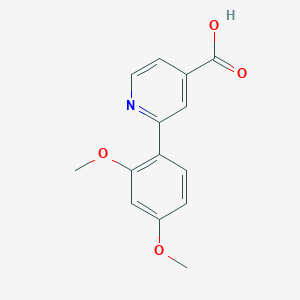

![molecular formula C14H12N4O4 B6361606 2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1006570-21-3](/img/structure/B6361606.png)

2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Antibacterial Properties and Chemotherapeutic Potential : A study described the synthesis of derivatives related to isoindole-1,3-dione, which involved reactions leading to compounds with potential antibacterial properties. These synthesized compounds were evaluated against various bacterial strains, aiming to explore their chemotherapeutic properties (Ahmed et al., 2006). Similarly, the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives were reported, highlighting their antibacterial activities against multiple bacterial and fungal strains (Jat et al., 2006).

Material Science Applications

- Corrosion Inhibition for Mild Steel : Novel compounds synthesized incorporating the isoindole-1,3-dione framework were tested as corrosion inhibitors for mild steel in an acidic environment. These studies demonstrated that the synthesized compounds effectively inhibit corrosion, with their efficiency increasing with concentration. The findings support the potential application of such compounds in protecting metals from corrosion (Chadli et al., 2017).

Coordination Chemistry and Luminescence

- Complex Synthesis and Photophysical Properties : The synthesis of Cu(I) and Zn(II) complexes using new sulfur-bearing isoxazole- or pyrazole-based ligands was explored. These complexes were characterized, and their structures were analyzed, revealing insights into their coordination chemistry and photophysical properties. This research illustrates the utility of isoindole-1,3-dione derivatives in developing new materials with potential applications in luminescence and materials chemistry (Urdaneta et al., 2015).

Synthetic Chemistry and Heterocyclic Compounds

- Novel Synthetic Routes for Heterocyclic Compounds : Research into the Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of indoles with maleimides highlighted a method for accessing isogranulatimide alkaloid analogues. This methodology allows for the synthesis of highly functionalized compounds with broad substrate scope, showcasing the versatility of isoindole-1,3-dione derivatives in constructing complex heterocyclic structures (Shinde et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a 1h-pyrazol-1-yl group, have been reported to undergo rhodium (iii)-catalyzed c–h bond functionalization

Mode of Action

Related compounds have been shown to undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . It’s plausible that MFCD02029272 might exhibit a similar mode of action, but this needs to be confirmed through experimental studies.

Biochemical Pathways

Compounds with similar structures have been implicated in the functionalization of c–h bonds . This process can lead to the synthesis of either C–H alkenylation products or indazole products , which can have various downstream effects depending on the specific context.

Result of Action

Related compounds have been shown to undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization, leading to the synthesis of either c–h alkenylation products or indazole products . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.

Action Environment

It’s known that the solvent used can control the c–h bond functionalization of related compounds

Eigenschaften

IUPAC Name |

2-[3-(3-nitropyrazol-1-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c19-13-10-4-1-2-5-11(10)14(20)17(13)8-3-7-16-9-6-12(15-16)18(21)22/h1-2,4-6,9H,3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQDZYZZBPIGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC(=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

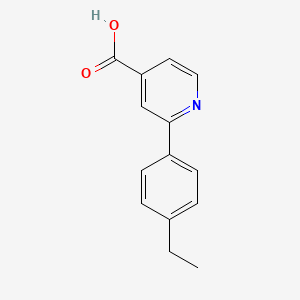

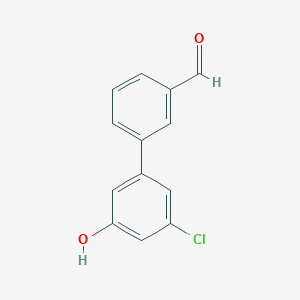

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

amine](/img/structure/B6361600.png)